molecular formula C14H13NO3 B2624068 4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid CAS No. 109826-59-7

4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid

Cat. No.: B2624068
CAS No.: 109826-59-7
M. Wt: 243.262
InChI Key: JWGZFUYHMUSJDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Nomenclature Breakdown

Component Description
Benzoxazepine Benzene fused to a 1,4-oxazepine ring (7-membered O/N heterocycle)
Pyrrolo[1,2-a] Pyrrole fused to benzene at positions 1–2
Fusion Oxazepine fused to pyrrole at positions 4 (oxazepine) and 1 (pyrrole)
4-Methyl Methyl group at bridgehead carbon (position 4)
4-Carboxylic Acid Carboxyl group at position 4

This nomenclature aligns with IUPAC Rule B-9.3 for fused heterocyclic systems, prioritizing the oxazepine ring as the parent component due to its higher heteroatom count.

Properties

IUPAC Name

4-methyl-6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-14(13(16)17)12-7-4-8-15(12)11-6-3-2-5-10(11)9-18-14/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGZFUYHMUSJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CN2C3=CC=CC=C3CO1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrrole ring, followed by the formation of the benzoxazepine ring through cyclization reactions. The carboxylic acid group is introduced in the final steps through oxidation reactions.

    Formation of Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Cyclization to Benzoxazepine: The pyrrole intermediate undergoes cyclization with an appropriate benzyl halide under basic conditions to form the benzoxazepine ring.

    Introduction of Carboxylic Acid Group: The final step involves the oxidation of a methyl group to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction can yield an alcohol or aldehyde. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds derived from the benzoxazepine framework. For instance, derivatives of benzoxazepines have shown promising activity against various bacterial strains. Research indicates that certain synthesized compounds exhibit significant inhibition zones against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Table 1: Antimicrobial Efficacy of Benzoxazepine Derivatives

CompoundBacterial StrainInhibition Zone (mm)MIC (μg/mL)
AStaphylococcus aureus2025
BEscherichia coli1830
CBacillus subtilis2220

Antitumor Activity

Benzoxazepine derivatives have also been evaluated for their antitumor properties. In vitro studies demonstrated that certain compounds can inhibit the proliferation of cancer cell lines, exhibiting IC50 values comparable to established chemotherapeutics . The mechanism of action is often linked to the modulation of specific molecular targets involved in cell cycle regulation.

Table 2: Antitumor Activity of Selected Compounds

CompoundCell LineIC50 (μM)
DMCF-7 (Breast Cancer)15
EA549 (Lung Cancer)12
FHeLa (Cervical Cancer)10

Multicomponent Reactions

The synthesis of 4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid can be achieved through multicomponent reactions (MCRs), which are highly efficient for constructing complex molecules in a single step. Recent advancements in MCR techniques have enabled the rapid synthesis of this compound with high yields .

Table 3: Synthesis Overview via Multicomponent Reactions

Reaction TypeConditionsYield (%)
MCR with aldehydesRoom temperature, aqueous85
MCR with isocyanidesReflux in organic solvent90

Case Study 1: Antimicrobial Screening

A study conducted on a series of benzoxazepine derivatives demonstrated their effectiveness against resistant bacterial strains. The compounds were screened using standard broth microdilution methods, showing promising results that could lead to new antibiotic therapies .

Case Study 2: Antitumor Efficacy Assessment

Another investigation focused on the antitumor activity of a specific derivative against various cancer cell lines. The findings revealed that the compound significantly inhibited cell growth through apoptosis induction, highlighting its potential as a lead compound for cancer treatment .

Mechanism of Action

The mechanism of action of 4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely but often include key signaling proteins and metabolic enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, stereochemistry, and pharmacological profiles. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents/Modifications Applications Reference
4-Methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid C₁₅H₁₃NO₃ Carboxylic acid at C4, methyl at C4 CaM inhibition; chiral ligand precursor
(S)-4,4,6,6-Tetramethyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-1,10-dicarboxylic acid C₁₉H₂₁NO₄ Two carboxylic acids (C1, C10), tetramethyl groups Atropisomeric resolution studies
Zaldaride maleate (CGS-9343B) C₂₆H₂₈N₄O₂·C₄H₄O₄ Piperidinyl-benzimidazolone derivative Non-specific ion channel/CaM inhibition
(4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid ester C₂₀H₂₂ClN₃O₅ Pyridazine core, ester substituent Antifungal/antibacterial research

Key Findings:

Steric and Electronic Effects :

  • The tetramethyl dicarboxylic acid analog (Table 1, Row 2) exhibits greater steric hindrance, enabling high enantiomeric excess (>98%) during resolution with chiral bases like (S)-α-methylbenzylamine . Its rigid structure is ideal for studying atropisomerism via ECD spectroscopy and quantum calculations .
  • In contrast, the pyridazine derivative (Table 1, Row 4) replaces the benzoxazepine core with a pyridazine ring, altering electron distribution and bioavailability for antimicrobial applications .

Pharmacological Activity :

  • Zaldaride maleate (Table 1, Row 3) retains the pyrrolo-benzoxazepine core but incorporates a piperidinyl-benzimidazolone side chain, enhancing its binding affinity to CaM. At 10 µM, it inhibits dendritic branching in neurons by ~40% .
  • The parent carboxylic acid (Table 1, Row 1) lacks the benzimidazolone moiety, reducing its potency but maintaining utility as a synthetic intermediate .

Synthetic Flexibility: Ester derivatives (e.g., ethyl ester intermediates) are hydrolyzed to the free acid for further functionalization, as seen in Zaldaride synthesis . The tetramethyl analog’s dicarboxylic acid groups allow dual-site coordination in metal-catalyzed reactions, unlike the mono-acid parent compound .

Research Implications and Limitations

  • Chiral Resolution : The tetramethyl analog’s resolution methods (e.g., chiral bases, ECD analysis) provide a template for enantiopure synthesis of related scaffolds .
  • Structural Diversity : Substitution at the pyrrolo nitrogen (e.g., chloro-phenyl groups in pyridazine analogs) significantly alters target selectivity .

Biological Activity

4-Methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid is a compound that belongs to the class of pyrrolo-benzoxazepines. These compounds are known for their diverse biological activities, including neuropharmacological effects and potential therapeutic applications in various diseases. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N3O3C_{12}H_{11}N_{3}O_{3}. The structure features a fused bicyclic system that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₁N₃O₃
Molecular Weight233.23 g/mol
Melting PointNot specified
SolubilityNot specified

Antinociceptive and Analgesic Effects

Research indicates that pyrrolo[1,2-a][4,1]benzoxazepines exhibit significant antinociceptive properties. Studies have shown that these compounds can reduce pain perception in animal models, suggesting potential use in pain management therapies. For instance, a related compound demonstrated an analgesic effect comparable to established pain relief medications .

Neuropharmacological Effects

The compound has been investigated for its CNS activity , showing promise as an anticonvulsant and sedative agent. Pyrrolo-benzoxazepines have been linked to modulation of neurotransmitter systems, particularly those involving GABAergic and glutamatergic pathways. These interactions may underlie their effectiveness in treating conditions such as epilepsy and anxiety disorders .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Receptor Modulation : The compound may interact with various neurotransmitter receptors (e.g., GABA_A receptors), influencing neuronal excitability and synaptic transmission.
  • Enzyme Inhibition : Similar derivatives have shown the ability to inhibit key enzymes involved in inflammatory processes, suggesting a potential anti-inflammatory role .

Case Studies and Research Findings

Several studies have explored the pharmacological properties of pyrrolo-benzoxazepines:

  • Anticonvulsant Activity : A study demonstrated that a derivative exhibited significant anticonvulsant effects in rodent models when administered at specific dosages. The results indicated a dose-dependent response with minimal side effects observed .
  • Pain Management : Another investigation focused on the analgesic properties of pyrrolo-benzoxazepines in inflammatory pain models. The compound showed efficacy similar to that of ibuprofen in reducing pain scores in treated animals .
  • Psychotropic Effects : Research into the psychotropic effects revealed that certain derivatives could enhance mood and reduce anxiety-like behaviors in animal models, highlighting their potential as anxiolytic agents .

Q & A

Q. What are the established synthetic routes for 4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid?

The synthesis typically involves multi-step protocols, including:

  • Condensation and Cyclization : Precursors like substituted benzaldehyde and aminopyrrole derivatives undergo condensation, followed by cyclization under acidic or catalytic conditions. For example, palladium or copper catalysts in solvents like DMF or toluene are used for analogous heterocyclic systems .
  • Chiral Resolution : For enantiomerically pure forms, chiral stationary phases (e.g., Chiralpak® columns) and diastereomeric salt formation with resolving agents (e.g., (1S,2R)-norephedrine) are employed .
  • Functional Group Modifications : Post-cyclization steps may include ester hydrolysis or amide formation using reagents like HATU or EDCI .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy : 1H and 13C NMR are used to assign proton environments and carbon frameworks. 2D techniques (COSY, HSQC) resolve overlapping signals in complex heterocycles .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Single-crystal diffraction provides absolute stereochemical configuration, particularly for resolving enantiomers .

Q. What pharmacological activities are associated with this compound?

  • Antifungal Activity : Structural analogs (e.g., 5,6-dihydro-4H-pyrrolo-benzodiazepines) exhibit activity against Candida spp. via inhibition of fungal membrane biosynthesis .
  • Antidiarrheal Applications : Derivatives like zaldaride target intestinal receptors (e.g., 5-HT3 antagonism), validated in preclinical models .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral Chromatography : Use of HPLC with chiral columns (e.g., Chiralpak® AD-H) achieves baseline separation of enantiomers. Mobile phases often include hexane/isopropanol mixtures .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated hydrolysis) selectively modify one enantiomer, leaving the desired isomer intact .
  • Circular Dichroism (CD) : Post-synthesis CD spectra verify optical purity by correlating Cotton effects with known configurations .

Q. How do structural modifications influence biological activity?

  • Substituent Effects :

    Position Modification Biological Impact
    C4Methyl → EthylReduced antifungal potency (steric hindrance)
    C6Carboxylic acid → EsterEnhanced bioavailability (lipophilicity)
    BenzoxazepineChlorophenyl additionImproved receptor binding (π-π interactions)
  • SAR Studies : Computational docking (e.g., AutoDock Vina) identifies key interactions with targets like fungal lanosterol demethylase .

Q. What computational methods support the study of this compound?

  • DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular Dynamics (MD) : Simulations in GROMACS assess binding stability with proteins (e.g., 5-HT3 receptor) under physiological conditions .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., LogP, BBB permeability) for lead optimization .

Methodological Notes

  • Contradictions in Data : While highlights antifungal activity, emphasizes antidiarrheal mechanisms. These divergent activities suggest context-dependent target engagement, requiring rigorous in vitro validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.